molecular formula C12H15NO5 B1446310 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1445951-23-4

5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid

Cat. No. B1446310
M. Wt: 253.25 g/mol
InChI Key: KOZVDZLFKDTGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a furo ring, which is a five-membered aromatic ring with an oxygen atom . The tert-butoxycarbonyl group (also known as a Boc group) is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and furo rings, and the introduction of the Boc group. The Boc group can be introduced to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy and NMR spectroscopy can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The pyrrole and furo rings are aromatic and thus relatively stable, but they can undergo electrophilic aromatic substitution reactions under certain conditions. The Boc group can be removed under acidic conditions or with certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

  • Application Summary : The compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acids. In this context, the compound is used as a starting material in dipeptide synthesis .
  • Methods of Application : Amino acid ionic liquids (AAILs) are used for organic synthesis due to their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results or Outcomes : The use of the compound in this way allows for the efficient synthesis of dipeptides .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, it should be handled with appropriate personal protective equipment to avoid exposure .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h6H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZVDZLFKDTGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 2
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 5
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Reactant of Route 6
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid

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